N'-[(E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide
Description
N'-(E)-(4-Amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide (CAS: 1432903-09-7) is a pyrimidine-based carbohydrazide derivative with the molecular formula C₁₀H₁₄ClN₅O₂ and a molecular weight of 271.71 g/mol . Its structure features:
- A 4-amino-6-chloropyrimidin-5-yl core, providing a heteroaromatic scaffold with electron-donating (NH₂) and electron-withdrawing (Cl) substituents.
This compound is part of a broader class of hydrazide derivatives studied for applications in medicinal chemistry and materials science. Below, it is compared to structurally related carbohydrazides to highlight key differences in synthesis, properties, and reactivity.
Properties
Molecular Formula |
C10H14ClN5O2 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-(4-amino-6-chloropyrimidin-5-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C10H14ClN5O2/c1-10(2,3)18-9(17)16-15-4-6-7(11)13-5-14-8(6)12/h4-5H,1-3H3,(H,16,17)(H2,12,13,14)/b15-4- |
InChI Key |
IQYKZYJEZUFSMT-TVPGTPATSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\C1=C(N=CN=C1Cl)N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=C(N=CN=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide typically involves the condensation of 4-amino-6-chloropyrimidine-5-carbaldehyde with tert-butyl carbohydrazide. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of various microorganisms. Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating a potential for therapeutic use in treating bacterial infections .
Case Study: Synthesis and Evaluation
In a study focused on the synthesis of hydrazide derivatives, the antimicrobial activities were evaluated using agar diffusion and broth dilution methods. The compounds were compared with standard antibiotics like ceftriaxone, revealing varying degrees of microbial inhibition based on structural modifications .
Anticancer Potential
N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide has been investigated for its anticancer properties. The compound's structural features allow it to interact with cellular mechanisms involved in cancer progression.
Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | < 100 | Apoptosis induction |
| Compound B | HeLa | < 100 | Cell cycle arrest |
| N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide | MCF-7 | TBD | TBD |
In studies involving molecular hybrids, compounds similar to N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide have demonstrated cytotoxic effects against human cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression, which are critical for effective cancer treatment .
Kinase Inhibition
Recent patents have indicated that compounds with structural similarities to N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition could provide a pathway for developing targeted cancer therapies .
Synthesis Techniques
The synthesis of N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide typically involves multi-step reactions that include condensation reactions between hydrazides and aldehydes or ketones. Understanding these synthetic pathways is essential for optimizing yield and purity for research applications .
Mechanism of Action
The mechanism of action of N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide involves its interaction with specific molecular targets. The amino and chloro groups on the pyrimidine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The carbohydrazide moiety may also play a role in its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- The target compound’s pyrimidine core distinguishes it from chromeno-pyridine (e.g., Compound 13) or benzene-based analogues (e.g., 5d). Pyrimidines are often prioritized in drug design due to their mimicry of nucleic acid bases .
- In contrast, methoxy groups in Compound 13 increase solubility but reduce metabolic stability .
Key Observations :
Physical and Chemical Properties
Key Observations :
- The target compound’s tert-butoxy group may improve organic solubility compared to polar analogues (e.g., Compound 13).
- High melting points (>300°C in Compound 13) correlate with strong intermolecular hydrogen bonding or π-stacking, which the target compound may lack due to its less-polar substituents .
Biological Activity
N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide is . The compound features a pyrimidine ring, which is known for its biological relevance, especially in drug design.
Antimicrobial Activity
Research has indicated that compounds containing pyrimidine derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide | MRSA | 32 µg/mL |
| Related Pyrimidine Derivative | E. coli | 16 µg/mL |
| Triazolopyrimidine Complex | MRSA | 8 µg/mL |
Anticancer Activity
The anticancer potential of N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide has been explored in various studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and gastric (MGC-803) cancer cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide | 15 |
| A549 | Related Compound | 20 |
| MGC-803 | Related Compound | 10 |
The mechanism through which N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide exerts its biological effects may involve DNA intercalation and inhibition of key enzymes involved in cell proliferation. Studies on related pyrimidine compounds suggest that they may act as metallonucleases, enhancing their cytotoxic effects in the presence of reactive oxygen species .
Case Studies
Several case studies have examined the efficacy of this compound in vivo. For instance, a recent study assessed its effectiveness in a murine model of cancer, demonstrating a significant reduction in tumor size compared to controls treated with standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
